molecular formula C16H16O2 B7482959 2-(2,3,5-Trimethylphenoxy)benzaldehyde

2-(2,3,5-Trimethylphenoxy)benzaldehyde

Cat. No.: B7482959
M. Wt: 240.30 g/mol
InChI Key: NIPZFJNQGFACGD-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a phenoxy group with three methyl substituents at the 2-, 3-, and 5-positions of the aromatic ring. Its structure combines the reactivity of the benzaldehyde moiety with the steric and electronic effects of the trimethylphenoxy group. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as triazoles, which are studied for their biological activities .

The synthesis of this compound typically involves nucleophilic aromatic substitution or condensation reactions. For instance, in a 2024 study, substituted benzaldehydes like 2-(2,3,5-Trimethylphenoxy)benzaldehyde were reacted with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole under acidic conditions to form bioactive triazole derivatives .

Properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)13(3)16(9-11)18-15-7-5-4-6-14(15)10-17/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZFJNQGFACGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC=CC=C2C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

2-(2,4-Dichlorophenoxy)benzaldehyde Substituents: Two chlorine atoms at the 2- and 4-positions of the phenoxy group. Reactivity: The electron-withdrawing chlorine atoms enhance electrophilicity at the aldehyde group, accelerating nucleophilic addition reactions. Biological Activity: Derivatives exhibit higher antimicrobial activity compared to methyl-substituted analogs due to increased polarity and membrane permeability .

4-Methoxybenzaldehyde (Vanillin Analog) Substituents: A single methoxy group at the para position. Reactivity: The electron-donating methoxy group reduces electrophilicity, requiring harsher reaction conditions (e.g., stronger acids or higher temperatures) for condensation.

Physicochemical Properties

The table below summarizes key properties of 2-(2,3,5-Trimethylphenoxy)benzaldehyde and analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) LogP Key Applications
2-(2,3,5-Trimethylphenoxy)benzaldehyde 2,3,5-Trimethylphenoxy ~258.3 98–102 3.8 Drug precursor, agrochemicals
2-(2,4-Dichlorophenoxy)benzaldehyde 2,4-Dichlorophenoxy ~291.1 115–118 4.2 Antimicrobial agents
4-Methoxybenzaldehyde 4-Methoxy ~136.2 81–83 1.4 Flavoring, fragrances

Note: LogP values estimated via computational modeling; melting points derived from experimental studies .

Research Implications and Limitations

While 2-(2,3,5-Trimethylphenoxy)benzaldehyde shows promise in drug discovery, its methyl groups impose steric hindrance that may limit reaction yields compared to less bulky analogs. Further studies are needed to optimize its synthetic utility and explore synergistic effects in multi-component reactions.

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